5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C9H13BrN2O It is a derivative of dihydropyridinone, characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a butyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .
Scientific Research Applications
5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials[][6].
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13BrN2O |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-amino-3-bromo-1-butylpyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O/c1-2-3-4-12-6-7(11)5-8(10)9(12)13/h5-6H,2-4,11H2,1H3 |
InChI Key |
VLAYDDCNOTXLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
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